5-chloro-2-methoxy-N-(2-methoxy-5-methylphenyl)benzamide
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Overview
Description
5-chloro-2-methoxy-N-(2-methoxy-5-methylphenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, two methoxy groups, and a methylphenyl group attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-(2-methoxy-5-methylphenyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-methoxybenzoic acid and 2-methoxy-5-methylaniline.
Amidation Reaction: The carboxylic acid group of 5-chloro-2-methoxybenzoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This activated intermediate then reacts with 2-methoxy-5-methylaniline to form the desired benzamide.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methoxy-N-(2-methoxy-5-methylphenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids, and the benzamide can be reduced to form amines.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Various substituted benzamides.
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Corresponding amines.
Hydrolysis: 5-chloro-2-methoxybenzoic acid and 2-methoxy-5-methylaniline.
Scientific Research Applications
5-chloro-2-methoxy-N-(2-methoxy-5-methylphenyl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-(2-methoxy-5-methylphenyl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-methoxy-N-(4-methoxyphenyl)benzamide
- 2-chloro-N-(4-methoxyphenyl)-5-(methylthio)benzamide
- 3-chloro-4-methoxy-N-(3-methoxyphenyl)benzamide
Uniqueness
5-chloro-2-methoxy-N-(2-methoxy-5-methylphenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
5-chloro-2-methoxy-N-(2-methoxy-5-methylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3/c1-10-4-6-15(21-3)13(8-10)18-16(19)12-9-11(17)5-7-14(12)20-2/h4-9H,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKCQWSGPJHBZOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=C(C=CC(=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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